5-Hydroxyisophthalonitrile
Overview
Description
5-Hydroxyisophthalonitrile, also known as 5-hydroxyisophthalic acid (5-HIPA), is a derivative of isophthalic acid that has been the subject of various studies due to its potential applications in polymer synthesis, coordination chemistry, and material science. The compound has been explored for its ability to form polymers, coordination complexes, and its use in the synthesis of other chemical entities .
Synthesis Analysis
The synthesis of hydroxy-containing phthalonitrile model compounds, which are closely related to 5-hydroxyisophthalonitrile, has been achieved with a 1:1 molar ratio of hydroxy group to phthalonitrile unit. These compounds were synthesized and their molecular structures confirmed by spectroscopic techniques such as FTIR and 1H NMR . Another study describes a two-stage process for the preparation of 5-hydroxyisophthalic acid from isophthalic acid, involving bromination followed by hydrolysis with aqueous NaOH in the presence of a copper catalyst .
Molecular Structure Analysis
The molecular structures of various complexes involving 5-hydroxyisophthalate have been determined by single-crystal X-ray diffraction analysis. For instance, nickel(II) complexes with 5-hydroxyisophthalate exhibit distorted octahedral geometries and form 1D chain structures that are linked via hydrogen bonds to create 3D frameworks . Similarly, organotin compounds based on 5-hydroxyisophthalic acid have been synthesized, with one presenting a cyclotrimeric structure and another a weakly-bridged cyclotetrameric structure, both featuring interesting coordination modes and network structures .
Chemical Reactions Analysis
The hydroxy-containing phthalonitrile model compounds can undergo thermal polymerization at 225°C without the need for curing additives. The thermal properties of the cured products, such as char yields and weight loss temperatures, were characterized, indicating that the cure behaviors are closely related to their molecular structures . Additionally, the synthesis of 5-hydroxyisophthalate complexes has been achieved, and their antimicrobial activities were evaluated, showing weak antibiotic activities against tested microorganisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxyisophthalonitrile derivatives and related compounds have been characterized using various analytical techniques. The thermal properties of the cured hydroxy-containing phthalonitrile model compounds were assessed using thermogravimetric analysis, revealing significant char yields and specific temperature ranges for weight loss . The organotin compounds assembled from 5-hydroxyisophthalic acid were characterized by IR, 1H and 119Sn NMR spectra, and elemental analysis, providing insights into their structural and chemical properties .
Scientific Research Applications
Membrane Technology
5-Hydroxyisophthalic acid, a derivative of 5-Hydroxyisophthalonitrile, has been studied for its impact on the transport of CO2 molecules in polymer composite membranes. Incorporating this compound into a poly(ethylene oxide) matrix significantly enhances the separation performance of membranes, showing increased solubility of CO2 and decreased N2 transport. This has implications for developing highly permeable and selective membranes for gas separation processes (Yoon & Kang, 2018).
Microbial Conversion in Polymer Synthesis
Research on microbial conversion of 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid by Ochrobactrum anthropi S9 has demonstrated the potential of this process for synthesizing raw materials for polymer production. This biotechnological approach offers an environmentally friendly alternative for producing valuable chemicals (Yamada, Yoshida, & Nagasawa, 2010).
Polymer Synthesis and Characterization
The synthesis and characterization of polymeric manganese and zinc 5-hydroxyisophthalates have been explored. These materials, formed by crystallizing 5-hydroxyisophthalic acid with divalent metals, exhibit unique structural properties with potential applications in material science and engineering (Plater et al., 2001).
Novel Compound Synthesis
Research has also focused on the synthesis of new compounds using 5-Hydroxyisophthalonitrile. For instance, a new route for the preparation of 5-Hydroxyisophthalic Acid from isophthalic acid has been developed, demonstrating a practical approach for producing high-purity compounds for various applications (Gelmont & Oren, 2002).
Surface Binding Applications
The structure of 2-hydroxyisophthalic acid, related to 5-Hydroxyisophthalonitrile, has been identified as an effective metal oxide anchor due to its alignment of donor groups for binding to inorganic surfaces. This characteristic is pivotal in designing organic linkers for metal oxide-based hybrid materials (Komati et al., 2018).
Pharmaceutical Applications
Continuing from the previous section:
Pharmaceutical Applications
5-Hydroxyisophthalonitrile derivatives have been investigated for their potential in pharmaceutical applications. For instance, the synthesis of compounds with inhibitory properties against enzymes like acetylcholinesterase and α-glucosidase has been explored. These studies are crucial for developing treatments for conditions such as Alzheimer’s disease and diabetes mellitus (Barut & Demirbaş, 2020).
Chemosensor Development
The development of chemosensors using pyrene-appended 5-hydroxyisophthalic acid derivatives has been a topic of research. These chemosensors can detect and quantify cytosine in various human cancer cells, demonstrating the compound's utility in biomedical research and diagnostics (Sarkar et al., 2017).
Metal Complex Synthesis
The synthesis and characterization of novel metal complexes using 5-Hydroxyisophthalonitrile derivatives have been extensively studied. These complexes exhibit unique photophysical and photochemical properties, making them potential candidates for applications in areas like photodynamic therapy and material sciences (Morozova et al., 2018).
Safety And Hazards
5-Hydroxyisophthalonitrile is harmful by inhalation, in contact with skin, and if swallowed . It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .
Relevant Papers There are several papers related to 5-Hydroxyisophthalonitrile. One discusses the environmental fate and toxicology of Chlorothalonil, a compound that degrades into 2,5,6-trichloro-4-hydroxyisophthalonitrile . Another paper discusses the safety data sheet of 5-Hydroxyisophthalonitrile .
properties
IUPAC Name |
5-hydroxybenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASTCUDJNQBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620626 | |
Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyisophthalonitrile | |
CAS RN |
79370-78-8 | |
Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxyisophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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